molecular formula C17H23N3O2 B2541889 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide CAS No. 2034389-28-9

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide

Cat. No.: B2541889
CAS No.: 2034389-28-9
M. Wt: 301.39
InChI Key: JSVDLEACHOWKBP-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl chain, and a phenylbutanamide moiety

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Ethoxyethyl Chain: The pyrazole ring is then reacted with an ethoxyethyl halide (e.g., ethoxyethyl chloride) in the presence of a base such as potassium carbonate to form the ethoxyethyl-substituted pyrazole.

    Formation of the Phenylbutanamide Moiety: The final step involves the reaction of the ethoxyethyl-substituted pyrazole with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazolone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenylbutanamide moiety, potentially converting it to an alcohol.

    Substitution: The ethoxyethyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Pyrazolone derivatives.

    Reduction: Alcohol derivatives of the phenylbutanamide moiety.

    Substitution: Various substituted ethoxyethyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Uniqueness: N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

2-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-16(15-7-4-3-5-8-15)17(21)18-10-13-22-14-12-20-11-6-9-19-20/h3-9,11,16H,2,10,12-14H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVDLEACHOWKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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